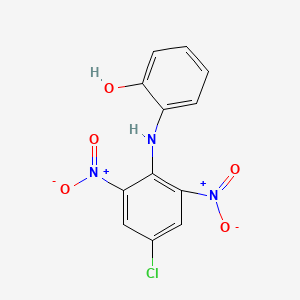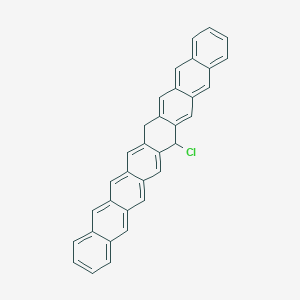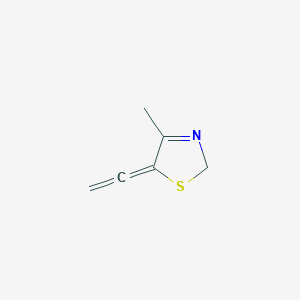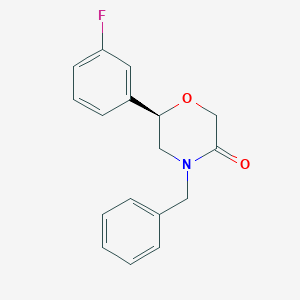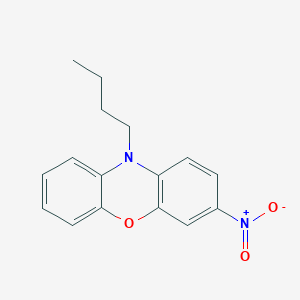
10-Butyl-3-nitro-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Butyl-3-nitro-10H-phenoxazine is a derivative of phenoxazine, a tricyclic aromatic heterocycle Phenoxazine and its derivatives have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Butyl-3-nitro-10H-phenoxazine typically involves the nitration of 10-butyl-10H-phenoxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Butyl-3-nitro-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Reduction: 10-Butyl-3-amino-10H-phenoxazine
Oxidation: Corresponding oxides of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
10-Butyl-3-nitro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 10-Butyl-3-nitro-10H-phenoxazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is a key aspect of its mechanism in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a similar tricyclic structure.
10-Butyl-10H-phenoxazine: Lacks the nitro group but shares the butyl substitution.
3-Nitro-10H-phenoxazine: Similar nitro substitution but lacks the butyl group.
Uniqueness
10-Butyl-3-nitro-10H-phenoxazine is unique due to the presence of both the butyl and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
832733-82-1 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
10-butyl-3-nitrophenoxazine |
InChI |
InChI=1S/C16H16N2O3/c1-2-3-10-17-13-6-4-5-7-15(13)21-16-11-12(18(19)20)8-9-14(16)17/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
DFUQYODLDVYWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


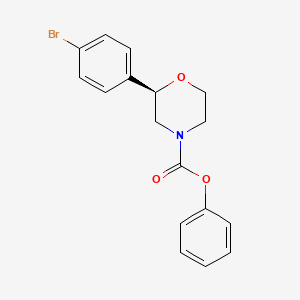
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
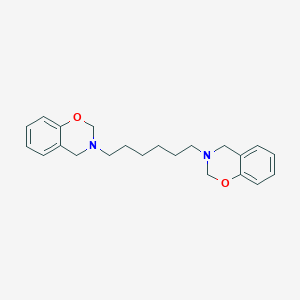
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
